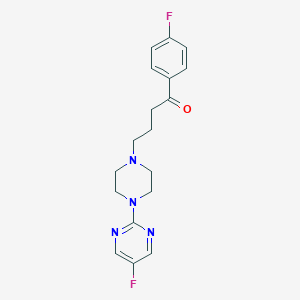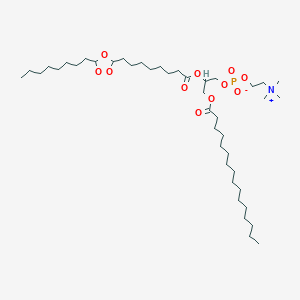
Crigee ozonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crigee ozonide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a type of ozonide that was first synthesized in 2008 by the Crigee group and has since been studied extensively for its unique chemical and biological properties.
Applications De Recherche Scientifique
Crigee ozonide has a wide range of potential applications in biomedical research, including drug discovery, chemical biology, and bioimaging. It has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new therapeutics. Additionally, Crigee ozonide can be used as a chemical probe to study biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of Crigee ozonide is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death or activation of cellular pathways that regulate inflammation, immune response, and cell proliferation.
Effets Biochimiques Et Physiologiques
Crigee ozonide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of immune response, and reduction of inflammation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, Crigee ozonide has been shown to have antibacterial and antifungal properties, making it a potential treatment for infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Crigee ozonide for lab experiments is its high reactivity, which allows for the formation of a variety of derivatives with different chemical and biological properties. Additionally, Crigee ozonide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of Crigee ozonide is its instability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for Crigee ozonide research, including the development of new derivatives with improved chemical and biological properties, the identification of new targets for therapeutic intervention, and the investigation of its potential applications in bioimaging. Additionally, further studies are needed to fully understand the mechanism of action of Crigee ozonide and its effects on cellular processes. Overall, Crigee ozonide is a promising compound with a wide range of potential applications in biomedical research.
Méthodes De Synthèse
The synthesis of Crigee ozonide involves the reaction of an alkene with ozone in the presence of a reducing agent. This process results in the formation of a highly reactive intermediate, which can be further reacted with a variety of nucleophiles to produce different derivatives of Crigee ozonide. The synthesis of Crigee ozonide is relatively simple and can be achieved using standard laboratory equipment and reagents.
Propriétés
Numéro CAS |
129194-27-0 |
|---|---|
Nom du produit |
Crigee ozonide |
Formule moléculaire |
C42H82NO11P |
Poids moléculaire |
808.1 g/mol |
Nom IUPAC |
[3-hexadecanoyloxy-2-[8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO11P/c1-6-8-10-12-14-15-16-17-18-19-20-22-26-30-39(44)48-36-38(37-50-55(46,47)49-35-34-43(3,4)5)51-40(45)31-27-23-21-25-29-33-42-52-41(53-54-42)32-28-24-13-11-9-7-2/h38,41-42H,6-37H2,1-5H3 |
Clé InChI |
KYGUWEUFTRFTBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
Synonymes |
1-palmitoyl-2-(8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyl)-sn-glycero-3-phosphocholine Crigee ozonide PC-Criegee ozonide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



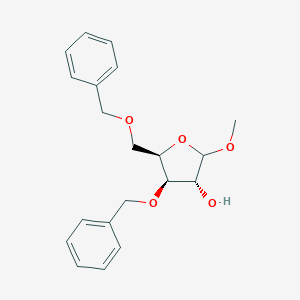
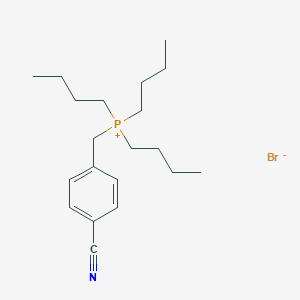
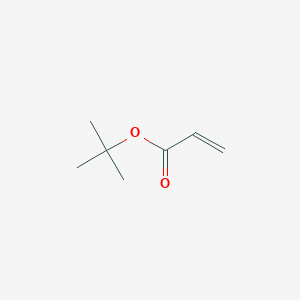
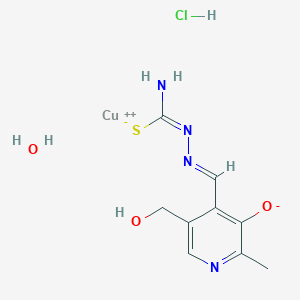
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
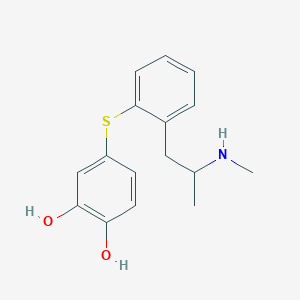
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
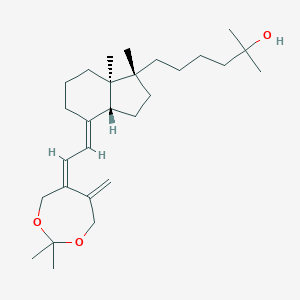
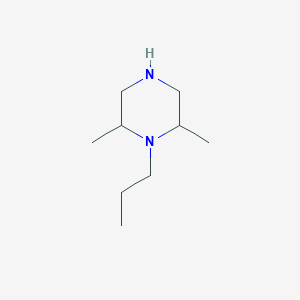
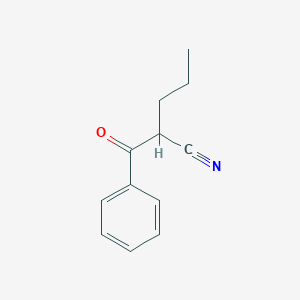
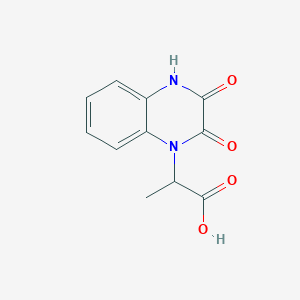

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
